
3-Chloro-4-(trifluoromethylthio)aniline
Overview
Description
3-Chloro-4-(trifluoromethylthio)aniline is an organic compound with the molecular formula C7H5ClF3NS. It is a derivative of aniline, where the hydrogen atoms in the aniline ring are substituted by chlorine and trifluoromethylthio groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(trifluoromethylthio)aniline typically involves the reaction of 3-chloroaniline with trifluoromethylthiolating agents. One common method includes the use of trifluoromethylthiolating reagents such as trifluoromethanesulfenyl chloride (CF3SCl) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(trifluoromethylthio)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as iron powder or tin(II) chloride in acidic conditions are used.
Major Products Formed
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines from nitro derivatives.
Scientific Research Applications
Synthesis Example
One notable synthesis method involves the reaction of 2-chloro-4-aminophenol with perfluoromethyl vinyl ether in the presence of a base like potassium hydroxide, followed by further reactions to obtain various derivatives .
Pharmaceutical Applications
3-Chloro-4-(trifluoromethylthio)aniline has been explored for its potential as a pharmaceutical intermediate due to its unique structural features that influence biological activity. Some key applications include:
- Antimicrobial Agents : Its derivatives have shown promise as antimicrobial agents, with studies indicating effectiveness against various bacterial strains.
- Inhibitors in Enzyme Activity : The compound has been investigated for its inhibitory effects on enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD10), which is significant in steroid metabolism .
Agrochemical Applications
In the agricultural sector, this compound is being researched for its potential use in developing new herbicides and pesticides. Its trifluoromethylthio group enhances biological activity and selectivity against target pests while reducing toxicity to non-target organisms.
Toxicological Studies
Research has indicated that this compound possesses acute toxicity, being harmful upon inhalation or skin contact. Safety data sheets classify it as an irritant and recommend protective measures during handling . Understanding its toxicological profile is crucial for safe application in both laboratory and field settings.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against several strains of Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) was analyzed to optimize efficacy while minimizing toxicity.
- Enzyme Inhibition : Research highlighted the compound's role as an inhibitor of 17β-HSD10, suggesting potential therapeutic applications in conditions related to steroid metabolism disorders .
Mechanism of Action
The mechanism of action of 3-Chloro-4-(trifluoromethylthio)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)aniline
- 3-Chloro-4-(methylthio)aniline
- 4-(Trifluoromethylthio)benzylamine
Uniqueness
3-Chloro-4-(trifluoromethylthio)aniline is unique due to the presence of both chlorine and trifluoromethylthio groups, which impart distinct chemical and physical properties. The trifluoromethylthio group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Biological Activity
3-Chloro-4-(trifluoromethylthio)aniline is an organic compound recognized for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₅ClF₃NS
- Molecular Weight : 227.63 g/mol
- Structure : The compound features a chloro group and a trifluoromethylthio group attached to an aniline structure, which significantly influences its reactivity and biological properties.
Biological Activities
This compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies indicate that this compound has antimicrobial effects, making it a candidate for developing new antibiotics or antifungal agents .
- Cytotoxicity : Research has shown that it possesses cytotoxic properties against certain cancer cell lines, suggesting potential applications in oncology .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which can be crucial in modulating biological pathways relevant to disease processes .
The mechanisms through which this compound exerts its biological effects include:
- Interaction with Enzymes : It may bind to active sites of enzymes, altering their activity. For instance, it has shown potential as an inhibitor of cytokinin oxidase/dehydrogenase (CKX), which plays a role in plant growth regulation .
- Cell Signaling Pathways : The compound may influence various cell signaling pathways, affecting gene expression and cellular metabolism.
Case Studies
- Cytotoxic Effects on Cancer Cells :
- Antimicrobial Activity :
- Enzyme Inhibition Studies :
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:
Compound Name | Structure Features | Unique Attributes |
---|---|---|
3-Chloro-4-methylthioaniline | Contains a methylthio group | Less toxic; used in similar applications |
4-Chloro-3-(trifluoromethylthio)aniline | Trifluoromethylthio group at different position | Different biological activity profile |
2-Chloro-5-(trifluoromethylthio)aniline | Different positioning of chloro and trifluoromethylthio groups | Varying reactivity in nucleophilic substitution |
Safety and Toxicology
Despite its promising biological activities, this compound is classified as an acute toxic substance and an irritant. Safety data sheets recommend handling it with care due to its potential health hazards .
Properties
IUPAC Name |
3-chloro-4-(trifluoromethylsulfanyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NS/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOPJEJSRKMVSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371547 | |
Record name | 3-Chloro-4-(trifluoromethylthio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64628-74-6 | |
Record name | 3-Chloro-4-[(trifluoromethyl)thio]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64628-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-(trifluoromethylthio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 64628-74-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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